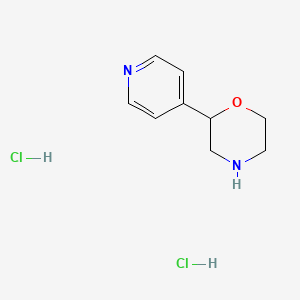

2-(Pyridin-4-yl)morpholine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(Pyridin-4-yl)morpholine dihydrochloride” is a chemical compound with the molecular formula C9H14Cl2N2O and a molecular weight of 237.13 . It is a solid substance stored at room temperature .

Molecular Structure Analysis

The molecular structure of “2-(Pyridin-4-yl)morpholine dihydrochloride” consists of a pyridine ring attached to a morpholine ring . The InChI code for this compound is 1S/C9H12N2O.2ClH/c1-2-8(6-10-3-1)9-7-11-4-5-12-9;;/h1-3,6,9,11H,4-5,7H2;2*1H .Physical And Chemical Properties Analysis

“2-(Pyridin-4-yl)morpholine dihydrochloride” is a solid substance stored at room temperature . Its molecular weight is 237.13 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.Wissenschaftliche Forschungsanwendungen

Catalyst in Organic Synthesis

2-(Pyridin-4-yl)morpholine dihydrochloride is involved in catalytic processes. For example, a related pyridine-containing palladium-N-heterocyclic carbene complex demonstrated high efficiency in Suzuki–Miyaura and Sonogashira cross-coupling reactions, suggesting potential utility in facilitating similar organic transformations (Reddy et al., 2016).

Photophysical Properties

The compound has been studied for its photophysical properties, where modifications with phenylsulfonyl, morpholino, and 4-diethylamino groups significantly affected the fluorescence properties. Methoxypyridine and morpholinopyridine compounds showed high fluorescence quantum yields in solution and solid states (Hagimori et al., 2019).

Corrosion Inhibition

Cadmium(II) Schiff base complexes, including derivatives with 2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine, have shown corrosion inhibition properties on mild steel, providing insights into applications in materials and corrosion engineering (Das et al., 2017).

Photoluminescence in Solution

Copper(I) complexes including morpholine derivatives exhibited photoluminescence in noncoordinating solvents, indicating potential for applications in materials science and optoelectronics (Vogler & Kunkely, 1986).

Kinase Inhibition

Morpholine derivatives, including 4-(Pyrimidin-4-yl)morpholines, have been identified as privileged pharmacophores for kinase inhibition, particularly for PI3K and PIKKs, due to their ability to form key hydrogen bonding interactions. This highlights the potential application in the development of new therapeutic agents (Hobbs et al., 2019).

Insecticidal Activity

Pyridine derivatives, including those with morpholine groups, have been synthesized and tested for insecticidal activity against the cowpea aphid, showing promising results for agricultural applications (Bakhite et al., 2014).

Safety and Hazards

The safety information available indicates that “2-(Pyridin-4-yl)morpholine dihydrochloride” may be harmful if swallowed and may cause eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Zukünftige Richtungen

While specific future directions for “2-(Pyridin-4-yl)morpholine dihydrochloride” are not available, the use of pyrrolidine rings in drug discovery is a promising area of research . The ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring makes these compounds valuable in the design of new drugs .

Wirkmechanismus

Target of Action

This compound belongs to the class of aromatic heterocycles and is often used as a building block in chemical synthesis

Mode of Action

Compounds containing a pyrrolidine ring, which is present in this molecule, are known to exhibit diverse biological activities . The specific interaction of this compound with its targets and the resulting changes would depend on the nature of these targets.

Biochemical Pathways

Pyrrolidine derivatives have been reported to influence various biological pathways . The downstream effects would depend on the specific targets and pathways involved.

Eigenschaften

IUPAC Name |

2-pyridin-4-ylmorpholine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.2ClH/c1-3-10-4-2-8(1)9-7-11-5-6-12-9;;/h1-4,9,11H,5-7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJFLOFBPJWRKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=NC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-4-yl)morpholine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Chloromethyl)-3-[2-(difluoromethyl)phenyl]bicyclo[1.1.1]pentane](/img/structure/B2894032.png)

![2-((4-fluorophenyl)thio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2894037.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2894039.png)

![2-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2894041.png)

![4-bromo-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline](/img/structure/B2894043.png)

![4-butoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2894045.png)

![2-ethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2894048.png)